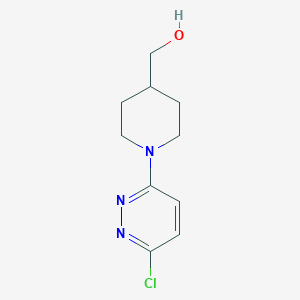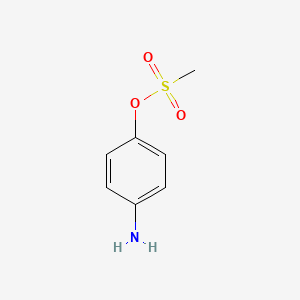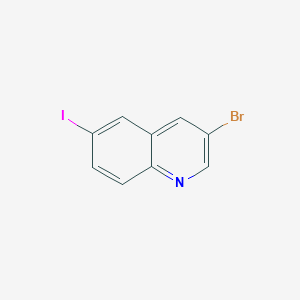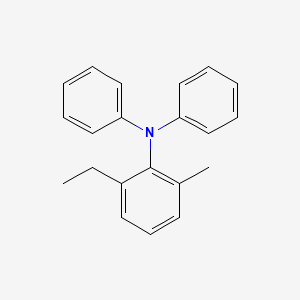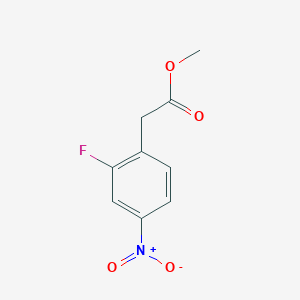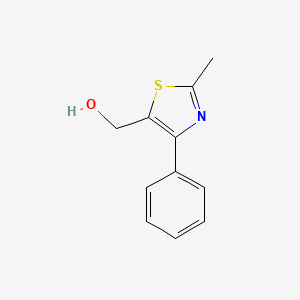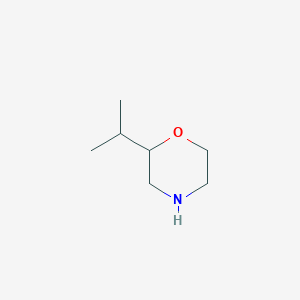
2-Isopropylmorpholine
Vue d'ensemble
Description
2-Isopropylmorpholine is a chemical compound with the molecular formula C7H15NO . It is used in various applications, including as a reagent in chemical reactions .
Synthesis Analysis
The synthesis of 2-Isopropylmorpholine involves the ring-opening polymerization of morpholine-2,5-dione derivatives . This process is typically carried out at high temperatures and can be catalyzed by organic Sn or enzyme lipase .Molecular Structure Analysis
The molecular structure of 2-Isopropylmorpholine consists of a morpholine ring with an isopropyl group attached to it . The exact structure can be represented by the InChI code: 1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Isopropylmorpholine are not detailed in the search results, morpholine derivatives like 2-Isopropylmorpholine are known to participate in various chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
2-Isopropylmorpholine has a molecular weight of 129.20 g/mol . Other physical and chemical properties such as boiling point, vapor pressure, and solubility are not specified in the search results .Applications De Recherche Scientifique
Medicine
2-Isopropylmorpholine has potential applications in the medical field, particularly in the development of biosurfactants. These substances have unique surface activity and biocompatibility, making them suitable for drug delivery systems, antibacterial agents, and therapeutic agents in tumor treatments .
Agriculture
In agriculture, 2-Isopropylmorpholine could be used to enhance the efficiency of pesticides and fertilizers. It can be incorporated into controlled release systems, which allows for lower dosages and reduced environmental impact .
Materials Science
This compound is valuable in materials science for the synthesis of polydepsipeptides, which are used in biomedical applications such as surgical sutures, tissue engineering scaffolds, and drug delivery systems .
Environmental Science
2-Isopropylmorpholine may be utilized in environmental science for the adsorption of pollutants. Molecularly imprinted polymers (MIPs) with specific cavities for pollutant molecules can be synthesized, which are useful for the recovery and concentration of emerging contaminants in water sources .
Biochemistry
In biochemistry, 2-Isopropylmorpholine can be involved in the synthesis of depsipeptides from amino acids and lactones. These compounds have applications in the design of biodegradable polymers with controlled degradation rates, which is crucial for drug delivery and tissue engineering .
Pharmacology
The compound’s role in pharmacology could be linked to its use in solid-state NMR for the study of pharmaceutical polymorphism. It helps in understanding the structure of polymorphs and solvates, which is essential for drug design and development .
Analytical Chemistry
2-Isopropylmorpholine can be applied in analytical chemistry, particularly in the development of analytical methods for complex chemical analyses. Its properties may aid in the improvement of chromatographic techniques and the accuracy of chemical measurements .
Chemical Engineering
Lastly, in chemical engineering, 2-Isopropylmorpholine could be used in process optimization. Its properties might be beneficial in multi-objective optimization techniques, which are necessary for designing processes that are efficient, cost-effective, and environmentally friendly .
Safety and Hazards
Propriétés
IUPAC Name |
2-propan-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOOEPFXFVICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600912 | |
| Record name | 2-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylmorpholine | |
CAS RN |
89855-02-7 | |
| Record name | 2-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



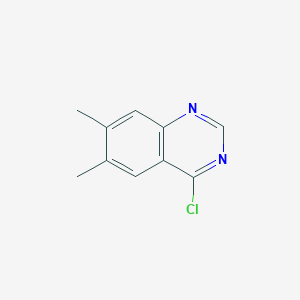
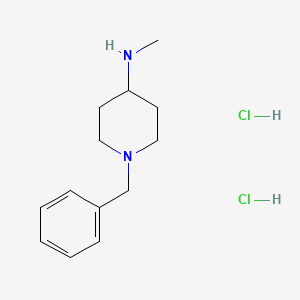
![Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1602782.png)
